L-fucose-2-13C

Beschreibung

BenchChem offers high-quality L-fucose-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-fucose-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

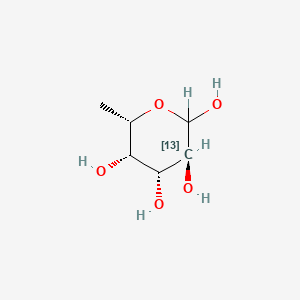

(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-BOIBEAGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Beyond the Central Dogma to Functional Glycoscience

An In-Depth Technical Guide: The Role of L-fucose-2-13C in Modern Glycosylation Studies

In the landscape of post-translational modifications (PTMs), glycosylation stands out for its complexity and profound impact on protein function, cellular communication, and disease pathology. Among the diverse monosaccharides that constitute these intricate glycan structures, L-fucose plays a critical role. As a terminal modification on N-linked and O-linked glycans, fucosylation is integral to processes ranging from blood type determination to selectin-mediated leukocyte adhesion and cancer metastasis.

Studying the dynamics of such modifications—how they change in response to cellular state, disease progression, or therapeutic intervention—requires tools that can trace these processes with high precision. L-fucose-2-13C, a stable isotope-labeled version of L-fucose, has emerged as a powerful probe in this context. This guide provides a technical overview of its application, focusing on the underlying principles, experimental workflows, and data interpretation strategies for researchers in glycobiology and drug development.

Part 1: The "Why": Principles of Stable Isotope Labeling with L-fucose-2-13C

The core principle behind using L-fucose-2-13C is metabolic labeling . Unlike methods that rely on antibodies or lectins to detect glycans, metabolic labeling integrates a "tracer" directly into the biosynthetic machinery of the cell.

Why Use a Stable Isotope?

Stable isotopes, like Carbon-13 (¹³C), are non-radioactive and behave almost identically to their natural counterparts (¹²C) in biological systems. This offers several distinct advantages over traditional radiolabeling (e.g., with ³H or ¹⁴C):

-

Safety: Eliminates the need for specialized radioactive handling and disposal.

-

Sample Integrity: Does not cause radiation-induced damage to cells or molecules.

-

Analytical Compatibility: It is perfectly suited for analysis by mass spectrometry (MS), the gold standard for glycan and proteomic analysis.

The Specificity of L-fucose

Cells primarily incorporate L-fucose into glycans via the salvage pathway. Exogenously supplied L-fucose is taken up, converted to GDP-fucose, and then transferred by fucosyltransferases onto glycan chains. By providing L-fucose-2-¹³C in the cell culture medium, we ensure that newly synthesized fucosylated glycans will carry a specific mass signature.

Why the "2-¹³C" Position?

The position of the ¹³C label is a critical detail. Placing the label at the C-2 position of fucose minimizes the risk of isotopic scrambling through central carbon metabolism. This ensures that the +1 Dalton mass shift observed in the mass spectrometer can be confidently attributed to the incorporation of the intact L-fucose-2-¹³C monosaccharide, providing a clean and specific signal for newly synthesized fucosylated glycans.

Part 2: The "How": Experimental Design and Core Protocols

A typical experiment using L-fucose-2-¹³C involves three main stages: metabolic labeling, sample processing, and mass spectrometry analysis.

Protocol 1: Metabolic Labeling of Adherent Cells

This protocol provides a starting point for labeling cultured cells. Optimization is often required based on cell type and experimental goals.

Causality Behind the Choices:

-

Fucose-free medium: Essential to maximize the incorporation of the labeled fucose by reducing competition from unlabeled sources.

-

Dialyzed FBS: Standard fetal bovine serum contains variable amounts of monosaccharides, including fucose, which would dilute the label. Dialysis removes these small molecules.

-

Incubation Time: This is a critical parameter. A time course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal labeling window that reflects the desired biological process (e.g., glycan turnover rate) without causing metabolic stress.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cancer cell line of interest) and grow to 70-80% confluency in standard complete medium.

-

Starvation (Optional but Recommended): Gently wash the cells twice with sterile Phosphate-Buffered Saline (PBS). Replace the medium with a custom-formulated fucose-free medium supplemented with 10% dialyzed Fetal Bovine Serum (dFBS). Culture for 2-4 hours to deplete intracellular fucose pools.

-

Labeling: Prepare a sterile stock solution of L-fucose-2-¹³C (e.g., 100 mM in water). Spike the fucose-free medium to a final concentration of 50-100 µM.

-

Incubation: Replace the starvation medium with the L-fucose-2-¹³C labeling medium. Culture the cells for the desired period (e.g., 24-48 hours). For dynamic studies, one plate of cells can represent the "light" (unlabeled) control, grown in parallel with medium containing natural L-fucose.

-

Harvesting: Wash cells three times with ice-cold PBS to remove residual labeling medium. Harvest the cells by scraping or trypsinization for downstream protein or glycan extraction.

Workflow Overview: From Labeling to Analysis

The following diagram illustrates the complete experimental pipeline.

Caption: L-fucose-2-13C incorporation creates a resolvable mass shift.

Quantitative Data Summary

The data below illustrates a hypothetical result from an experiment comparing fucosylation dynamics in a control vs. a drug-treated cell line. The ratio of Heavy/Light (H/L) peak areas is used to calculate the percentage of new synthesis.

| Glycopeptide ID | Condition | H/L Ratio | % New Synthesis | Interpretation |

| N-glycan from EGFR | Control | 0.85 | 45.9% | Baseline turnover after 24h. |

| N-glycan from EGFR | Drug-Treated | 0.25 | 20.0% | Drug treatment significantly reduces new fucosylation on EGFR. |

| O-glycan from Notch1 | Control | 1.20 | 54.5% | Baseline turnover after 24h. |

| O-glycan from Notch1 | Drug-Treated | 1.15 | 53.5% | Drug treatment has no effect on Notch1 fucosylation. |

Conclusion: A Precision Tool for a Complex Science

L-fucose-2-¹³C is more than just a labeled reagent; it is a key that unlocks the ability to observe the temporal dynamics of glycosylation. By enabling precise quantification of glycan biosynthesis and turnover through mass spectrometry, it allows researchers to move from static snapshots to a dynamic understanding of the glycome. This approach is invaluable for elucidating the mechanisms of disease, identifying novel biomarkers, and assessing the efficacy of therapeutics that target glycosylation pathways. As the field of glycobiology continues to expand, the principles and protocols outlined in this guide will remain fundamental to progress.

References

-

Title: Stable isotope labeling of sialic acids to probe dynamic cellular glycosylation. Source: Nature Chemical Biology URL: [Link]

-

Title: Metabolic oligosaccharide engineering with stable isotope-labeled substrate to profile O-GlcNAc modification. Source: Analytical Chemistry URL: [Link]

-

Title: Dynamics of N-Glycan Processing in the Human Secretome. Source: Molecular & Cellular Proteomics URL: [Link]

-

Title: The sweet side of immunology: fucosylation in the design and function of the immune system. Source: Glycobiology URL: [Link]

A-Technical-Guide-to-the-Mechanism-of-L-fucose-2-13C-Incorporation-into-Glycans

This guide provides an in-depth exploration of the metabolic incorporation of L-fucose-2-13C into glycans. It is intended for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling to study the dynamic processes of fucosylation in biological systems. This document details the underlying biochemical pathways, outlines robust experimental protocols, and discusses the application of this powerful technique in advancing scientific discovery.

Introduction: The Significance of Fucosylation and Isotopic Tracing

L-fucose is a deoxyhexose monosaccharide that plays a critical role in a multitude of biological processes. As a terminal modification on N- and O-linked glycans and glycolipids, fucose is integral to cell adhesion, signaling, and immune responses.[1][2][3] For instance, fucosylated glycans are key components in selectin-mediated leukocyte-endothelial adhesion, a crucial step in the inflammatory cascade.[3] Alterations in fucosylation patterns have been implicated in various pathological conditions, including cancer and atherosclerosis.[3]

The study of glycan dynamics, or the turnover and modification of glycans, provides a window into the cellular state. Stable isotope labeling, using molecules such as L-fucose-2-13C, is a powerful technique for tracing the metabolic fate of fucose and quantifying its incorporation into glycoconjugates. By introducing a "heavy" isotope of carbon at a specific position, researchers can distinguish newly synthesized fucosylated glycans from the pre-existing pool. This allows for the precise measurement of glycan biosynthesis and turnover rates under various physiological and pathological conditions. The use of stable isotopes like 13C offers a non-radioactive and sensitive method for metabolic flux analysis.[4][5][6]

The Salvage Pathway: Gateway for L-fucose-2-13C Incorporation

In mammalian cells, there are two primary pathways for the synthesis of GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases to incorporate fucose into glycans: the de novo pathway and the salvage pathway.[3][7][8] While the de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose and is the major contributor to the cellular GDP-fucose pool, the salvage pathway utilizes extracellular or salvaged intracellular L-fucose.[3][7] When L-fucose-2-13C is supplied exogenously to cells, it is primarily metabolized through this salvage pathway.

The salvage pathway consists of a two-step enzymatic reaction:

-

Phosphorylation: L-fucose is first phosphorylated to β-L-fucose-1-phosphate by fucokinase (FUK) . This reaction consumes one molecule of ATP.

-

Guanylylation: Subsequently, GDP-L-fucose pyrophosphorylase (GFPP) , also known as fucose-1-phosphate guanylyltransferase (FPGT), catalyzes the reaction of β-L-fucose-1-phosphate with GTP to form GDP-β-L-fucose and pyrophosphate.[9]

In some organisms, these two enzymatic activities are carried out by a single bifunctional enzyme.[10][11][12][13] The resulting GDP-L-fucose, now carrying the 13C label, is then transported from the cytoplasm into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1).[2] Inside the Golgi, fucosyltransferases (FUTs) transfer the labeled fucose to acceptor glycans on proteins and lipids.

Caption: Metabolic salvage pathway of L-fucose-2-13C incorporation.

Experimental Workflow for Tracing L-fucose-2-13C

A typical workflow for studying the incorporation of L-fucose-2-13C into glycans involves several key stages, from cell culture to mass spectrometric analysis. The following provides a generalized protocol that can be adapted for specific experimental needs.

Cell Culture and Isotopic Labeling

Objective: To introduce L-fucose-2-13C into the cellular metabolism for incorporation into newly synthesized glycans.

Protocol:

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Medium Exchange: Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing a fucose-free basal medium with L-fucose-2-13C. The final concentration of the tracer can range from 10 µM to 200 µM, depending on the cell type and experimental goals. A titration experiment is recommended to determine the optimal concentration.

-

Incubation: Add the labeling medium to the cells and incubate for a defined period. The labeling time can vary from a few hours to several days, depending on the turnover rate of the glycans of interest.

-

Cell Harvesting: After the desired labeling period, wash the cells with ice-cold PBS to remove any unincorporated tracer. Harvest the cells by scraping or trypsinization.

Glycan Isolation and Preparation

Objective: To release and purify the glycans from the labeled glycoproteins for analysis.

Protocol:

-

Protein Extraction: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.

-

Glycan Release:

-

N-glycans: Treat the protein lysate with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.

-

O-glycans: O-glycans can be released chemically, for example, by reductive β-elimination.

-

-

Purification: Purify the released glycans using solid-phase extraction (SPE) with graphitized carbon or other suitable chromatography materials to remove salts, detergents, and other contaminants.

-

Derivatization (Optional): For certain analytical methods, such as liquid chromatography with fluorescence detection, the reducing end of the released glycans can be labeled with a fluorescent tag like 2-aminobenzamide (2-AB). For mass spectrometry, permethylation is a common derivatization to improve ionization efficiency.[14]

Caption: General experimental workflow for L-fucose-2-13C tracing.

Mass Spectrometry-Based Analysis

Objective: To detect and quantify the incorporation of L-fucose-2-13C into specific glycan structures.

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for this purpose.[14]

Instrumentation and Method:

-

Liquid Chromatography (LC): Separation of the complex mixture of glycans is typically achieved using hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to ionize the glycans. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are essential for accurate mass determination.[14]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the glycan ions provides structural information, confirming the identity of the glycan and the presence of the fucose residue.

Data Analysis and Interpretation

The incorporation of L-fucose-2-13C results in a mass shift in the fucosylated glycans. Since 13C has one additional neutron compared to the more abundant 12C, each incorporated labeled fucose will increase the mass of the glycan by 1 Dalton (as the label is at a single carbon position).

Data Interpretation:

-

Isotopologue Distribution: The mass spectrum of a fucosylated glycan from a labeled sample will show a characteristic isotopic pattern. The unlabeled glycan (M+0) will be accompanied by a peak corresponding to the glycan with one labeled fucose (M+1). The relative abundance of these peaks reflects the proportion of newly synthesized glycans.

-

Quantification of Glycan Turnover: By comparing the peak intensities of the labeled and unlabeled forms of a glycan, the rate of its turnover can be calculated.

Table 1: Example Data from a Pulse-Chase Experiment

| Time Point | Unlabeled Glycan (M+0) Intensity | Labeled Glycan (M+1) Intensity | % Labeled |

| 0 hr | 1.00E+07 | 0 | 0% |

| 4 hr | 8.50E+06 | 1.50E+06 | 15% |

| 8 hr | 6.80E+06 | 3.20E+06 | 32% |

| 12 hr | 5.10E+06 | 4.90E+06 | 49% |

| 24 hr | 2.60E+06 | 7.40E+06 | 74% |

Applications in Research and Drug Development

The ability to trace the incorporation of L-fucose-2-13C into glycans has numerous applications:

-

Understanding Glycan Biosynthesis: This technique allows for the detailed study of the regulation of fucosylation under different cellular conditions.

-

Disease Biomarker Discovery: Changes in glycan turnover rates can be indicative of disease states. Isotopic labeling can be used to identify such changes with high sensitivity.

-

Drug Efficacy Studies: The effect of drugs on specific glycosylation pathways can be assessed by monitoring the incorporation of labeled monosaccharides.[15]

-

Investigating Host-Pathogen Interactions: Many pathogens utilize host cell surface glycans for attachment and entry.[1] L-fucose-2-13C labeling can be used to study the dynamics of these interactions.

Conclusion

Metabolic labeling with L-fucose-2-13C is a robust and versatile tool for the quantitative analysis of glycan dynamics. By leveraging the cellular salvage pathway, researchers can introduce a stable isotopic label into fucosylated glycans and monitor their synthesis and turnover with high precision using mass spectrometry. This approach provides valuable insights into the complex roles of fucosylation in health and disease and holds significant promise for the development of novel therapeutics and diagnostics.

References

- l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits - PMC. (2025, November 7). Vertex AI Search.

- L-Fucose in culture media: boosting viability and functionality. (2025, October 20). DC Fine Chemicals.

- FKGP - Bifunctional fucokinase/GDP-fucose pyrophosphorylase - Arabidopsis thaliana (Mouse-ear cress) | UniProtKB | UniProt. (2011, May 3). UniProt.

- 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC. (2023, September 5). Vertex AI Search.

- Biological functions of fucose in mammals - PMC - NIH. Vertex AI Search.

- GDP-fucose biosynthesis - Reactome Pathway Database. Reactome.

- 839420 - Gene ResultFKGP L-fucokinase/GDP-L-fucose pyrophosphorylase [ (thale cress)]. (2024, September 18). Vertex AI Search.

- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives | PNAS. (2009, September 22). PNAS.

- Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish | ACS Chemical Biology. (2011, March 22). ACS Publications.

- Fucose: biosynthesis and biological function in mammals | Glycobiology - Oxford Academic. (2003, July 15). Oxford Academic.

- Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - bioRxiv. (2024, April 12). bioRxiv.

- Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One. (2024, October 24). PLOS One.

- Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC. Vertex AI Search.

- Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC - NIH. Vertex AI Search.

- Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PubMed. (2025, April 15). PubMed.

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. Vertex AI Search.

- A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. Vertex AI Search.

- Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC. Vertex AI Search.

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed. (2009, November 15). PubMed.

- Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (2022, September 2). Vertex AI Search.

- Chemo-Enzymatic Synthesis of 13C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015, October 19). ACS Publications.

- Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer. Vertex AI Search.

- What are the Mass Spectrometry-based techniques for Glycan Analysis?. (2025, March 28). Vertex AI Search.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer’s synaptic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | GDP-fucose biosynthesis [reactome.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uniprot.org [uniprot.org]

- 11. FKGP L-fucokinase/GDP-L-fucose pyrophosphorylase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aspariaglycomics.com [aspariaglycomics.com]

- 15. hyd.hu [hyd.hu]

A-Z Guide to Quantifying Fucose Salvage Pathway Flux Using L-fucose-2-13C

Abstract

Fucosylation is a critical post-translational modification influencing a vast array of biological processes, from cell adhesion and signaling to immune responses.[1][2] Dysregulation of fucosylation is a known hallmark of various pathologies, including cancer and inflammatory diseases, making the underlying metabolic pathways compelling targets for therapeutic development.[1][3] Mammalian cells synthesize the universal fucose donor, GDP-L-fucose, through two primary routes: the de novo pathway and the fucose salvage pathway.[4][5][6] While the de novo pathway produces the majority of GDP-fucose, the salvage pathway, which recycles free L-fucose, plays a crucial role in cellular homeostasis and response to metabolic stress.[5][6] This guide provides a comprehensive, in-depth framework for quantifying the metabolic flux through the fucose salvage pathway using L-fucose-2-13C, a stable isotope tracer. We will delve into the causality behind experimental design, provide validated, step-by-step protocols, and detail the analytical and data interpretation workflows essential for robust and reproducible results.

Introduction: The Significance of Fucose Metabolism

Fucosylation, the enzymatic addition of fucose to glycans, proteins, and lipids, is a key modulator of molecular function.[2][7] This modification is integral to processes such as selectin-mediated leukocyte adhesion, blood group antigen determination, and host-microbe interactions.[8] Consequently, aberrant fucosylation is deeply implicated in disease progression.[1][9]

Cells maintain their fucosylation capacity through two interconnected pathways that converge on the synthesis of GDP-L-fucose:

-

The De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-mannose through a series of enzymatic steps.[5][6][10] It is the primary source of GDP-fucose in most cells.[5][6]

-

The Salvage Pathway: This two-step process recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates.[6][10] L-fucose is first phosphorylated by fucokinase (FCSK) to L-fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-fucose pyrophosphorylase (FPGT).[5][6]

Understanding the relative contribution and interplay of these two pathways is critical for developing targeted therapies that modulate fucosylation.[5][6][11] Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions in vivo.[12][13][14]

The Tracer: Why L-fucose-2-13C?

Stable isotope tracing is a cornerstone of metabolic research, allowing scientists to follow the journey of atoms through complex biochemical networks.[15][16] For studying the fucose salvage pathway, L-fucose labeled with carbon-13 (13C) is the tracer of choice.

Causality of Tracer Selection:

-

Specificity: Introducing 13C-labeled L-fucose directly feeds the salvage pathway, allowing for specific interrogation of this route without directly perturbing the de novo pathway.

-

Detection: The mass shift introduced by the 13C isotope enables downstream detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][15] A molecule of L-fucose-2-13C will result in a GDP-L-fucose molecule that is one Dalton (Da) heavier than its unlabeled counterpart, making it easily distinguishable.

-

Positional Labeling (2-13C): While uniformly labeled fucose (e.g., 13C6-L-fucose) can be used, position-specific labeling like L-fucose-2-13C offers a cost-effective and analytically simpler alternative. The single 13C at the C2 position provides a clear mass shift for tracking incorporation into GDP-fucose and subsequent glycoconjugates. This specific labeling is stable and does not participate in reactions that would scramble the label within the fucose moiety itself.

Experimental Design & Core Protocols

A successful tracer experiment hinges on meticulous planning and execution. The goal is to introduce the L-fucose-2-13C tracer and accurately measure its incorporation into downstream metabolites over time.

Diagram: Experimental Workflow

Caption: High-level overview of the experimental workflow for fucose salvage pathway flux analysis.

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol is adapted from standard methodologies for stable isotope labeling in cell culture (SILAC), modified for a sugar tracer.[17][18][19]

Objective: To incorporate L-fucose-2-13C into the cellular metabolic network.

Materials:

-

Cell line of interest (e.g., HepG2, CHO)

-

Standard cell culture medium (e.g., DMEM, RPMI 1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

L-fucose-2-13C (commercially available[20])

-

Phosphate-Buffered Saline (PBS), ice-cold

-

6-well or 10 cm culture dishes

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment. Culture under standard conditions (37°C, 5% CO2).

-

Scientific Rationale: Cells in exponential growth have active metabolic pathways, ensuring robust uptake and processing of the tracer. Using cells at a consistent confluency minimizes variability between replicates.

-

-

Preparation of Labeling Medium: Prepare the standard culture medium supplemented with a defined concentration of L-fucose-2-13C. A typical starting concentration is 50-100 µM, but this should be optimized for your cell line and experimental goals.

-

Initiation of Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled fucose.

-

Add the prepared labeling medium to the cells. This marks time zero (T=0).

-

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Scientific Rationale: A time course is crucial to observe the kinetics of label incorporation. Early time points capture the initial rate of uptake and conversion, while later time points reveal the approach to isotopic steady-state.

-

-

Harvesting: At each time point, proceed immediately to the Metabolism Quenching and Metabolite Extraction protocol.

Protocol 2: Metabolism Quenching & Metabolite Extraction

This is the most critical step for ensuring the measured metabolite levels reflect a true snapshot in time.[21] The protocol is designed to instantly halt all enzymatic activity.

Objective: To stop metabolism and efficiently extract polar metabolites, including GDP-fucose.

Materials:

-

Liquid Nitrogen (optional but recommended)

-

Ice-cold 80% Methanol (HPLC or MS-grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated at 4°C)

Procedure:

-

Quenching:

-

Place the culture dish on a bed of dry ice or a pre-cooled metal block.

-

Quickly aspirate the labeling medium.

-

Option A (Fastest): Immediately snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish.[22]

-

Option B: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[22][23]

-

Scientific Rationale: Cold methanol denatures enzymes and halts metabolism within seconds.[23] Snap-freezing provides the most instantaneous stop but requires the subsequent addition of the extraction solvent.

-

-

Extraction:

-

If using liquid nitrogen, allow it to evaporate, then immediately add ice-cold 80% methanol to the frozen monolayer.

-

Incubate the dish with the methanol solution at -20°C for 15 minutes to ensure complete extraction.

-

Using a cell scraper, scrape the cells into the methanol solution.[22]

-

Transfer the entire cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.[22]

-

-

Clarification:

-

Centrifuge the tube at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[22]

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled tube.

-

Store the extract at -80°C until analysis. For LC-MS analysis, samples can be dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in the initial mobile phase.

-

Analytical Methodologies & Data Interpretation

The choice of analytical platform depends on the specific information required. LC-MS is generally preferred for its sensitivity and throughput in quantifying isotopic enrichment, while NMR can provide valuable positional information.[15][24]

Diagram: Fucose Salvage Pathway with 13C Label Flow

Caption: The flow of the 13C label from the tracer through the fucose salvage pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for metabolic flux analysis due to its ability to separate complex mixtures and detect mass differences with high precision.[25]

Workflow:

-

Chromatographic Separation: Metabolite extracts are injected into an LC system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for separating highly polar compounds like sugar phosphates and nucleotide sugars.

-

Mass Spectrometry Detection: The eluent is directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap). The instrument will detect ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The key is to monitor the m/z values for both the unlabeled (M+0) and the 13C-labeled (M+1) versions of GDP-fucose.

-

GDP-L-fucose (unlabeled): C16H25N5O15P2

-

GDP-L-fucose-2-13C (labeled): C15 13C H25N5O15P2

-

Data Analysis: The primary output is the relative abundance of the M+0 and M+1 isotopologues. The fractional isotopic enrichment is calculated as:

Enrichment (%) = [Abundance(M+1) / (Abundance(M+0) + Abundance(M+1))] * 100

This enrichment value reflects the proportion of the GDP-fucose pool that has been synthesized via the salvage pathway from the provided tracer. By plotting this value against time, the rate of flux can be determined.

| Time Point | M+0 Peak Area (Unlabeled) | M+1 Peak Area (Labeled) | Fractional Enrichment (%) |

| 1 hour | 8.5 x 10^6 | 1.5 x 10^6 | 15.0% |

| 4 hours | 5.2 x 10^6 | 4.8 x 10^6 | 48.0% |

| 8 hours | 2.9 x 10^6 | 7.1 x 10^6 | 71.0% |

| 24 hours | 1.1 x 10^6 | 8.9 x 10^6 | 89.0% |

Table 1: Example quantitative data from an LC-MS analysis of GDP-fucose labeling over time. The data shows increasing incorporation of the 13C label, indicating active flux through the salvage pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR provides unparalleled detail on the specific location of isotopes within a molecule.[24][26] For L-fucose-2-13C, 13C-NMR or 1H-13C HSQC experiments can confirm that the label remains at the C2 position and has not been metabolized into other carbon backbones.[27][28] This serves as a crucial validation of the tracer's metabolic fate.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the experimental design must include self-validating controls.

-

Negative Control (No Tracer): Analyze an unlabeled sample to establish the natural isotopic abundance of carbon (approx. 1.1% 13C) and confirm the absence of any interfering peaks at the M+1 m/z.

-

Time Zero Point: A sample harvested immediately after adding the tracer should show minimal to no M+1 enrichment, confirming that the labeling is a result of metabolic processing over time.

-

Pathway Inhibition Control: Use a known inhibitor of the salvage pathway (e.g., a fucose analog[11] or siRNA against FCSK). A significant reduction in M+1 enrichment in the presence of the inhibitor validates that the observed flux is indeed through the salvage pathway.

-

Orthogonal Analysis: If possible, confirm the presence of the 13C label in the final product (fucosylated glycans) by analyzing released and labeled fucose via GC-MS or by analyzing intact glycopeptides.[29][30]

Conclusion and Future Directions

This guide outlines a robust, validated methodology for quantifying metabolic flux through the fucose salvage pathway using L-fucose-2-13C. By combining precise experimental protocols with high-resolution analytical techniques, researchers can gain critical insights into the regulation of fucosylation. This knowledge is paramount for drug development professionals aiming to modulate fucosylation for therapeutic benefit, whether by inhibiting aberrant glycosylation in cancer or enhancing it to improve antibody efficacy. Future studies can expand on this framework by applying it to different disease models, using multiple tracers to probe the interplay with the de novo pathway, and integrating flux data with proteomic and transcriptomic analyses for a systems-level understanding of fucose metabolism.

References

-

The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. (2018). PubMed. [Link]

-

Fucose metabolism. Free L -fucose is converted to GDP-fucose by the... (n.d.). ResearchGate. [Link]

-

Labelling analysis for ¹³C MFA using NMR spectroscopy. (n.d.). PubMed. [Link]

-

Isotope Tracer Analysis and Metabolic Flux Analysis. (n.d.). McCullagh Research Group. [Link]

-

Fucosylation emerges as a key player in digestive inflammatory diseases and cancers. (2025). ScienceDirect. [Link]

-

Using multiple tracers for 13C metabolic flux analysis. (n.d.). PubMed. [Link]

-

Fucose salvage and de novo pathways. (n.d.). ResearchGate. [Link]

-

A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). PubMed. [Link]

-

Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation. (2025). PMC. [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. (n.d.). PMC. [Link]

-

Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (n.d.). Journal of Biological Chemistry. [Link]

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (n.d.). PMC. [Link]

-

Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. (n.d.). PMC. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. (2024). EPIC. [Link]

-

Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (n.d.). ACS Publications. [Link]

-

Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. (2024). PLOS One. [Link]

-

TLC analysis of enzymatic synthesis of GDP–fucose. (n.d.). ResearchGate. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). ACS Publications. [Link]

-

Genetic Diseases of Fucosylation: Insights from Model Organisms. (n.d.). MDPI. [Link]

-

An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography. (n.d.). PubMed. [Link]

-

Stable Isotope Tracer Experiments with Glucose. (n.d.). Metabolic Solutions. [Link]

-

Sample preparation: Metabolite extraction (tutorial 3/5). (2019). YouTube. [Link]

-

Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Greenwich Academic Literature Archive (GALA). [Link]

-

Detailed Glycosylation Analysis of Therapeutic Enzymes Using Comprehensive 2D-LC–MS. (2024). LCGC. [Link]

-

A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. (2024). PNAS. [Link]

-

Understanding the Role of Mass Spectrometry in Metabolomics. (2023). Silantes. [Link]

-

Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. (n.d.). PubMed. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA portal. [Link]

-

The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. (2023). ACS Publications. [Link]

-

12 13C MFA Part 2. (2020). YouTube. [Link]

-

Maria Fedorova- Introduction to (LC)MS based lipidomics. (2021). YouTube. [Link]

-

The Function of Fucosylation in Progression of Lung Cancer. (n.d.). Frontiers. [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (1989). MDPI. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]

- 4. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 20. L-Fucose-2-13C | TRC-F836103-2.5MG | LGC Standards [lgcstandards.com]

- 21. youtube.com [youtube.com]

- 22. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mass Spectrometry in Metabolomics | Silantes [silantes.com]

- 26. gala.gre.ac.uk [gala.gre.ac.uk]

- 27. epic.awi.de [epic.awi.de]

- 28. diva-portal.org [diva-portal.org]

- 29. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist's Guide to the Chemo-Enzymatic Synthesis and Purification of L-Fucose-2-¹³C

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, is a critical component of numerous glycoconjugates involved in fundamental biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis.[1][2] The site-specific isotopic labeling of L-fucose, particularly with ¹³C, provides an indispensable tool for detailed mechanistic and structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic flux analysis.[3][4][5] This guide presents an in-depth, field-proven methodology for the synthesis and purification of L-fucose labeled at the C-2 position (L-fucose-2-¹³C). We eschew purely chemical syntheses, which are often characterized by laborious multi-step processes and low yields, in favor of a more efficient and specific chemo-enzymatic approach.[6] This strategy leverages the precision of enzymatic catalysis for the key bond-forming and isomerization steps, ensuring high stereochemical control and isotopic incorporation. The subsequent multi-stage purification protocol is designed to yield a final product of exceptional purity, suitable for the most demanding research applications.

Strategic Overview: The Rationale for a Chemo-Enzymatic Approach

While traditional chemical synthesis can produce L-fucose from common sugars like D-galactose or D-mannose, these pathways are often complex and environmentally taxing.[6][7][8][9] Enzymatic synthesis offers a more specific, efficient, and greener alternative.[10] Our selected strategy combines the strengths of both paradigms: a targeted chemical synthesis of a simple, ¹³C-labeled precursor followed by a highly specific, enzyme-driven assembly and isomerization cascade.

This approach is founded on three key enzymatic steps:

-

Aldol Condensation: An aldolase enzyme is used to form the carbon backbone of the fucose molecule from two smaller precursors, one of which carries the ¹³C label.

-

Dephosphorylation: A phosphatase removes a temporary phosphate group, which is used to drive the initial reaction.[11]

-

Isomerization: A fucose isomerase performs the final, critical conversion of the keto-sugar intermediate (L-fuculose) to the desired aldo-sugar, L-fucose.[6][10]

This workflow, outlined below, is designed as a "one-pot" reaction to maximize efficiency before downstream purification.

Detailed Experimental Protocol

This protocol describes a robust method for producing gram-scale quantities of L-fucose-2-¹³C. All operations should be performed under standard laboratory conditions.

Reagents and Materials

| Reagent/Material | Specification | Typical Supplier |

| L-Lactaldehyde-1-¹³C | >98% purity, >99% ¹³C enrichment | Isotope-labeling specialty vendor |

| Dihydroxyacetone Phosphate (DHAP) | ≥95% purity | Sigma-Aldrich, Carbosynth |

| L-Fuculose-1-phosphate aldolase (FucA) | Recombinant, >10 U/mg | (Expressed in-house or custom order) |

| L-Fucose Isomerase (FucI) | Recombinant, >10 U/mg | (Expressed in-house or custom order) |

| Alkaline Phosphatase | ≥1000 U/mg | Sigma-Aldrich, NEB |

| Tris-HCl Buffer | pH 7.5, Molecular biology grade | Thermo Fisher Scientific |

| Magnesium Chloride (MgCl₂) | ≥99% purity | Sigma-Aldrich |

| Dowex® 50WX8 H⁺ form | 100-200 mesh | Sigma-Aldrich |

| Dowex® 1X8 Acetate form | 200-400 mesh | Sigma-Aldrich |

| Bio-Gel® P-2 Gel | Fine grade | Bio-Rad Laboratories |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a sterile 1 L glass vessel, prepare the reaction buffer consisting of 500 mL of 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

Substrate Addition: Dissolve 5.0 g of L-Lactaldehyde-1-¹³C and 7.0 g of Dihydroxyacetone Phosphate (DHAP) in the reaction buffer. Stir gently until fully dissolved.

-

Enzyme Addition: Sequentially add the enzymes to the reaction mixture:

-

2,000 units of L-Fuculose-1-phosphate aldolase (FucA).

-

5,000 units of Alkaline Phosphatase.

-

2,000 units of L-Fucose Isomerase (FucI).

-

-

Incubation: Seal the vessel and incubate at 37°C with gentle agitation for 24-36 hours.

-

Reaction Monitoring (Causality Check): The progress of the reaction should be monitored to ensure all steps are proceeding correctly. Withdraw a small aliquot (100 µL) every 4-6 hours. Terminate the enzymatic reaction in the aliquot by boiling for 5 minutes and analyze via Thin Layer Chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (2:1:1). The disappearance of DHAP and the appearance of new spots corresponding to fuculose and fucose indicate a successful reaction. The final equilibrium favors L-fucose, but a significant amount of L-fuculose will remain.

-

Reaction Termination: Once the reaction has reached equilibrium (i.e., no further change in the ratio of fucose to fuculose as observed by TLC), terminate the bulk reaction by heating the vessel in a water bath at 95°C for 15 minutes. This denatures and precipitates the enzymes.

-

Initial Clarification: Cool the mixture to room temperature and centrifuge at 10,000 x g for 30 minutes to pellet the precipitated proteins. Carefully decant and collect the supernatant.

Multi-Stage Purification and Validation

Achieving high purity is paramount. A multi-stage chromatographic process is employed to systematically remove salts, unreacted substrates, and the fuculose intermediate from the final product.

Purification Protocol

-

Ion-Exchange Chromatography (De-salting):

-

Prepare a tandem column system by first passing the crude supernatant through a column of Dowex® 50WX8 (H⁺ form) to remove cations.

-

The eluate is then passed directly onto a column of Dowex® 1X8 (acetate form) to remove anions, including any remaining phosphate.

-

Wash the columns with 3-4 column volumes of deionized water and collect the entire aqueous eluate. This fraction contains the neutral sugars.

-

-

Gel Filtration Chromatography (Size-Exclusion):

-

Concentrate the desalted sugar solution under reduced pressure to a volume of approximately 50 mL.

-

Apply the concentrated solution to a Bio-Gel® P-2 column (e.g., 5 cm x 100 cm) equilibrated with deionized water.

-

Elute the column with deionized water at a flow rate of 1 mL/min. L-fucose and L-fuculose will separate based on subtle differences in their hydrodynamic volume. Collect fractions (e.g., 10 mL each).

-

Analyze fractions by TLC or HPLC to identify those containing pure L-fucose. Pool the pure fractions. This step is critical for separating the target L-fucose from the L-fuculose intermediate.

-

-

Lyophilization:

-

Freeze the pooled, pure fractions at -80°C and lyophilize to dryness to obtain the final product as a white, fluffy powder.

-

The typical isolated yield from this process is >70% based on the limiting starting material (L-Lactaldehyde-1-¹³C).

-

Characterization and Quality Control (Self-Validation)

The identity, isotopic enrichment, and purity of the final product must be rigorously confirmed.

-

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight.

-

Expected Mass: The chemical formula for L-fucose is C₆H₁₂O₅. The monoisotopic mass of unlabeled L-fucose is 164.07. For L-fucose-2-¹³C, the expected mass will show an increase corresponding to one ¹³C atom.

-

Analysis: LC-MS analysis confirms the mass and provides an accurate measure of isotopic enrichment, which should exceed 99%.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR is the definitive method for confirming the structure and the precise location of the isotopic label.[3] Spectra should be acquired in D₂O.

-

¹H NMR: The spectrum will be consistent with the known spectrum of L-fucose, showing characteristic anomeric proton signals.

-

¹³C NMR: This is the key validation step. The spectrum will show a large, enhanced signal for the C-2 carbon, confirming the position of the label. The chemical shifts of adjacent carbons may show small isotope effects. The presence of large ¹³C-¹³C coupling constants would indicate uniform labeling, which should be absent in this site-specifically labeled compound.[5]

-

| Nucleus | Expected Chemical Shift (ppm) | Key Observations |

| ¹³C at C-2 | ~69-70 ppm | Signal intensity will be dramatically enhanced relative to natural abundance signals. |

| ¹³C at C-1 | ~93-97 ppm | Will show a ¹J(C1-C2) coupling constant due to the adjacent ¹³C label. |

| ¹³C at C-3 | ~71-73 ppm | Will show a ¹J(C3-C2) coupling constant due to the adjacent ¹³C label. |

-

Purity Analysis via HPLC:

-

High-Performance Liquid Chromatography using an amide column with an acetonitrile/water mobile phase is an effective method for quantifying sugar purity.[13]

-

The final product should exhibit a single major peak with a purity of >99% as determined by peak area integration.

-

Conclusion

The chemo-enzymatic strategy detailed in this guide provides a reliable and efficient pathway for the production of high-purity L-fucose-2-¹³C. By leveraging the specificity of enzymes like aldolase and isomerase, this method overcomes many of the challenges associated with complex, multi-step chemical syntheses. The rigorous, multi-stage purification and subsequent analytical validation ensure a final product that meets the exacting standards required for advanced NMR and metabolic tracing studies. This methodology empowers researchers to probe the intricate roles of fucosylated glycans in biology and disease with greater precision and confidence.

References

- Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. (2019).

- US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs.

- CN116836207A - Synthesis method of L-fucose.

- l-Fucose Synthesis Using a Halo- and Thermophilic l-Fucose Isomerase from Polyextremophilic Halothermothrix orenii. (2021). MDPI.

-

Fucose. Wikipedia. [Link]

-

Fucose: biosynthesis and biological function in mammals. (2003). Glycobiology, Oxford Academic. [Link]

-

Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. (2020). ACS Omega, PMC. [Link]

- A Short Synthesis of L-Fucose and Analogs from D-Mannose. (1993). Tetrahedron Letters.

-

Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. (2009). PNAS. [Link]

-

Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. (1975). Annals of the New York Academy of Sciences. [Link]

-

Synthesis of α-l-Fucose-l-14C (6-Deoxy-l-galactose-l-14C). (1964). Journal of Research of the National Bureau of Standards, PMC. [Link]

-

¹³C Metabolic Flux Analysis using Mass Spectrometry. (2019). YouTube. [Link]

-

Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. (2018). Chemistry, PMC. [Link]

-

Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae. (2018). Glycobiology, Oxford Academic. [Link]

-

Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection. (1990). Analytical Biochemistry, PubMed. [Link]

-

Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase. (2005). Acta Crystallographica Section F, PMC. [Link]

-

Quantification of Mono and Disaccharides in Foods. (2017). Waters Corporation. [Link]

-

Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

-

¹³C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. (2017). Analytical Biochemistry, PubMed. [Link]

Sources

- 1. Fucose - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN116836207A - Synthesis method of L-fucose - Google Patents [patents.google.com]

- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 10. mdpi.com [mdpi.com]

- 11. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]

- 12. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

Investigating cell-cell communication using L-fucose-2-13C

Title: Precision Tracing of Glycan-Mediated Signaling: The L-Fucose-2-13C Protocol

Executive Summary

This technical guide details the application of L-Fucose-2-13C as a high-fidelity metabolic tracer for investigating cell-cell communication. Unlike general metabolic labeling (e.g.,

This guide provides a validated workflow for labeling, isolation, and detection using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , specifically tailored for distinguishing de novo synthesis from intercellular transfer events (e.g., exosome-mediated communication).

Part 1: The Glycobiology of Communication

Fucosylation—the attachment of L-fucose to the terminal positions of glycans—is a "biological stop signal" and a key recognition motif.

-

The Mechanism: Cell-cell adhesion often relies on the interaction between a Lectin (e.g., P-Selectin on endothelial cells) and a Fucosylated Ligand (e.g., Sialyl Lewis X on leukocytes).

-

The Tracer Logic (L-Fucose-2-13C):

-

Metabolic Fidelity: Mammalian cells lack the enzyme (aldolase) to catabolize fucose for energy. Therefore, exogenous L-Fucose-2-13C is not oxidized to CO

but is funneled directly into the GDP-Fucose pool via the salvage pathway. -

Positional Advantage (C2): The C2 position is chemically stable and provides a distinct spectral signature in NMR (

H-

-

Part 2: The Salvage Pathway & Tracer Fate

Understanding the route of the tracer is critical for data interpretation. The following diagram maps the trajectory of L-Fucose-2-13C from media to the cell surface.

Figure 1: The Fucose Salvage Pathway.[1] The tracer bypasses glycolysis, ensuring that the

Part 3: Experimental Workflow

Phase A: Metabolic Labeling (Pulse-Chase)

Objective: To saturate the GDP-Fucose pool with the isotope without inducing toxicity or feedback inhibition.

-

Preparation:

-

Use dialyzed Fetal Bovine Serum (dFBS) to remove background endogenous fucose.

-

Media: Glucose-containing DMEM or RPMI (Fucose does not compete with Glucose for transport, but Glucose is needed for the glycan backbone).

-

-

Pulse Protocol:

-

Seed cells (e.g., CHO, HEK293, or primary T-cells) at 30% confluency.

-

Add L-Fucose-2-13C to a final concentration of 50–100 µM .

-

Note: Concentrations >500 µM may inhibit cell growth or alter glycosylation machinery [1].

-

Incubate for 48–72 hours (approx. 2-3 doubling times) to ensure steady-state labeling of cell surface glycoproteins.

-

-

Chase (Optional for Turnover Studies):

-

Wash cells 3x with PBS.

-

Replace with media containing 100-fold excess of unlabeled L-Fucose.

-

Harvest at time points (0, 6, 12, 24h) to measure glycan turnover rates.

-

Phase B: Isolation of Communication Vectors

To study cell-cell communication, you must isolate the "vector" of the signal.

| Vector Type | Isolation Method | Critical Step |

| Direct Contact | Co-culture | Label "Donor" cells, wash, then add "Recipient" cells. Sort via FACS based on surface markers. |

| Exosomes (EVs) | Ultracentrifugation | Collect conditioned media. Spin at 100,000 x g. Use 0.22 µm filtration to remove debris. |

| Secreted Proteins | TCA Precipitation | Precipitate proteins from supernatant for glycan release. |

Phase C: Analytical Detection

1. NMR Spectroscopy (The Structural Gold Standard) The C2 position of L-Fucose is the primary target here.

-

Method: 2D

H- -

Why: The H2-C2 correlation of fucose appears in a unique spectral region (

~65-70 ppm, -

Specificity: The chemical shift of C2 is sensitive to the glycosidic linkage at C1. You can distinguish

,

2. LC-MS/MS (The Sensitivity Standard)

-

Method: Release glycans (PNGAse F for N-linked;

-elimination for O-linked). Permethylate to stabilize. -

Detection: Look for the mass shift.

-

Native Fucose residue: 146.06 Da.

-

L-Fucose-2-13C residue: 147.06 Da (+1.003 Da).

-

-

Caution: Ensure the mass resolution is sufficient (R > 30,000) to distinguish the

C isotope peak from background noise or other isotopes (

Part 4: Case Study - Tracing Exosome-Mediated Transfer

Hypothesis: Tumor cells (Donors) transfer fucosylated signaling proteins to Natural Killer (NK) cells (Recipients) via exosomes to modulate immune response.

Workflow Diagram:

Figure 2: Experimental workflow for tracing intercellular glycan transfer via exosomes.

Data Interpretation: If the NK cells (which were never exposed to free L-Fucose-2-13C) show a +1 Da mass shift in their fucosylated glycans, it confirms the physical transfer of glycan material from the Tumor cells, rather than de novo synthesis induced by signaling.

References

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals.[2] Glycobiology, 13(7), 41R–53R.[2] [Link]

-

Kato, K., et al. (2010). NMR characterization of the conformation of a fucosylated N-linked glycan attached to the Fc region of IgG. Journal of Biomolecular NMR, 47(3), 205-214. [Link]

-

Varki, A. (2017). Biological roles of glycans. Glycobiology, 27(1), 3-49. [Link]

-

Sinzger, M., et al. (2022). Metabolic Glycoengineering of Cell Surface Glycans. Methods in Molecular Biology. [Link]

Sources

Technical Guide: L-fucose-2-¹³C Applications in Cancer Cell Research

A Senior Application Scientist's Perspective on Tracing Aberrant Fucosylation for Biomarker Discovery and Therapeutic Development

Abstract

Alterations in cellular glycosylation, particularly fucosylation, are established hallmarks of carcinogenesis and metastatic progression. These changes, driven by dysregulated fucosyltransferase (FUT) activity, create unique glycan structures on the cancer cell surface that mediate critical processes like cell adhesion, signaling, and immune evasion. L-fucose-2-¹³C is a powerful metabolic probe that enables researchers to trace the flux of fucose through cellular pathways and into these cancer-associated glycoconjugates. This guide provides an in-depth technical overview of the principles, experimental workflows, and data analysis strategies for leveraging L-fucose-2-¹³C in cancer research. We detail validated protocols for metabolic labeling, mass spectrometry-based analysis, and the interpretation of isotopic enrichment to quantify fucosylation dynamics. By providing a stable, non-radioactive tracer, L-fucose-2-¹³C offers a precise and quantitative method to dissect the functional roles of aberrant fucosylation, identify novel biomarkers, and validate therapeutic strategies targeting this critical post-translational modification.

Introduction: The Significance of Fucosylation in Cancer Biology

Glycosylation is a fundamental post-translational modification that profoundly impacts protein function, localization, and stability. One of the most critical modifications in the context of cancer is fucosylation—the attachment of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids.[1] In mammalian cells, this process is implicated in everything from inflammatory responses to cell growth and adhesion.[1]

Cancer is characterized by the deregulation of normal cellular processes, and fucosylation is frequently perturbed during tumorigenesis.[1][2] This "aberrant fucosylation" can manifest as the overexpression of fucosylated antigens like sialyl Lewis X (sLeˣ), which facilitates metastasis by mediating cell adhesion to selectins on endothelial cells.[3] Furthermore, the fucosylation of key signaling receptors, including the epidermal growth factor receptor (EGFR) and transforming growth factor-beta receptor (TGF-βR), can modulate their activity and drive tumor proliferation, invasion, and metastasis.[4]

To understand and exploit these changes, researchers require tools that can precisely track fucose metabolism and its incorporation into glycans. Stable isotope labeling, using compounds like L-fucose-2-¹³C, has emerged as a gold-standard technique.[5][6] Unlike radioactive tracers, stable isotopes are safe and do not perturb cellular metabolism, allowing for the quantitative analysis of metabolic fluxes in living cells. By introducing a ¹³C atom at a specific position, L-fucose-2-¹³C acts as a tracer that can be distinguished from its natural counterpart by mass spectrometry, providing a clear window into the dynamics of cancer-specific fucosylation.

Core Principles: Metabolic Labeling via the Fucose Salvage Pathway

Mammalian cells utilize two primary pathways to generate the activated fucose donor, GDP-L-fucose: the de novo pathway and the salvage pathway.[1][4]

-

De Novo Pathway: Synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions.[1]

-

Salvage Pathway: Utilizes extracellular or recycled L-fucose. Free L-fucose is transported into the cytosol, phosphorylated by fucokinase (FUK), and then converted to GDP-L-fucose by GDP-fucose pyrophosphorylase.[1][4]

Metabolic labeling with exogenous L-fucose-2-¹³C directly hijacks the salvage pathway. This is the key to its utility as a tracer. The labeled fucose is efficiently taken up by the cell and converted into GDP-L-fucose-2-¹³C, which then serves as the donor substrate for fucosyltransferases (FUTs) in the Golgi apparatus and endoplasmic reticulum.[1] The ¹³C label is thus incorporated into newly synthesized fucosylated glycans on proteins and lipids.

The choice of L-fucose-2-¹³C is strategic. The single ¹³C atom provides a +1 Dalton mass shift that is readily detectable by high-resolution mass spectrometry, allowing for clear differentiation between labeled and unlabeled glycan species.[7] This enables precise quantification of fucose incorporation and the calculation of metabolic flux through the pathway.

Caption: L-fucose salvage pathway incorporating the ¹³C label.

Key Applications of L-fucose-2-¹³C in Cancer Research

The ability to trace fucose metabolism provides a powerful toolset for cancer biologists and drug developers.

Quantifying Fucosylation Dynamics and Metabolic Flux

By measuring the rate of ¹³C incorporation into specific glycans over time, researchers can perform Metabolic Flux Analysis (MFA).[5][8] This allows for the direct quantification of the salvage pathway's activity. Such studies can reveal whether cancer cells exhibit an increased reliance on exogenous fucose compared to normal cells, potentially exposing a metabolic vulnerability that could be targeted therapeutically.

Cancer Biomarker Discovery

L-fucose-2-¹³C labeling can be coupled with proteomic and glycomic workflows to identify specific glycoproteins that are differentially fucosylated in cancer cells.[9][10] Proteins that show significantly higher ¹³C incorporation in malignant cells versus healthy controls represent high-quality candidates for diagnostic, prognostic, or predictive biomarkers. Profiling fucosylated proteins in patient sera has already emerged as a promising diagnostic approach.[1]

Validating Therapeutic Inhibitors

Several therapeutic strategies aim to inhibit aberrant fucosylation.[2] These include small molecule inhibitors of fucosyltransferases or fucose metabolism.[11][12] L-fucose-2-¹³C provides a direct and quantitative readout for the efficacy of such drugs. A successful inhibitor would be expected to significantly reduce or block the incorporation of the ¹³C label into cellular glycans, a result that can be precisely measured by mass spectrometry.

| Application Area | Technical Goal | Expected Outcome in Cancer Research |

| Metabolic Flux Analysis | Quantify the rate of fucose salvage pathway activity. | Determine if cancer cells have an altered dependency on exogenous fucose. |

| Biomarker Discovery | Identify proteins with increased ¹³C-fucose incorporation. | Discover novel, cancer-specific fucosylated glycoproteins for diagnostics. |

| Drug Development | Measure the effect of inhibitors on ¹³C-fucose incorporation. | Validate the mechanism of action and efficacy of fucosylation-targeting drugs. |

| Functional Glycomics | Characterize the specific glycans being actively synthesized. | Link specific fucosylated structures to cancer phenotypes like invasion or metastasis.[13] |

Experimental Workflows and Protocols

A successful L-fucose-2-¹³C labeling experiment requires careful planning and execution, from cell culture to data acquisition.

Caption: Standard experimental workflow for L-fucose-2-¹³C labeling.

Protocol 1: Metabolic Labeling of Cancer Cells

Causality: This protocol is designed to replace the natural fucose pool with L-fucose-2-¹³C, ensuring that newly synthesized glycans incorporate the stable isotope. The use of fucose-free medium is critical to maximize the uptake and utilization of the labeled sugar.

-

Cell Seeding: Plate cancer cells of interest (e.g., prostate, breast, lung cancer lines) in a standard culture vessel. Allow cells to adhere and reach 60-70% confluency.

-

Medium Preparation: Prepare fucose-free cell culture medium (e.g., custom DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled fucose.

-

Starvation (Optional but Recommended): Gently wash the cells twice with sterile PBS. Replace the standard medium with the prepared fucose-free medium and incubate for 2-4 hours to deplete intracellular fucose pools.

-

Labeling: Add L-fucose-2-¹³C to the fucose-free medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Culture the cells in the labeling medium for a defined period. For flux analysis, a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is required. For steady-state labeling, 48-72 hours is typically sufficient.

-

Harvesting: After incubation, place the culture vessel on ice. Wash the cells three times with ice-cold PBS to remove any residual labeling medium. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the total protein lysate.

Protocol 2: Analysis of Labeled Glycans by Mass Spectrometry

Causality: This protocol outlines the steps to isolate, prepare, and analyze the ¹³C-labeled glycans. Permethylation is a crucial derivatization step that neutralizes acidic sialic acids and improves ionization efficiency for mass spectrometry analysis.[14]

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA).

-

Glycan Release: From a normalized amount of protein (e.g., 50-100 µg), release N-linked glycans by incubation with the enzyme PNGase F according to the manufacturer's protocol.

-

Glycan Purification: Purify the released glycans from proteins and other contaminants using a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge.

-

Permethylation: Chemically derivatize the purified glycans by permethylation. This step adds a methyl group to every free hydroxyl and carboxyl group, enhancing sensitivity and stability for MS analysis.

-

Mass Spectrometry Analysis: Resuspend the permethylated glycans in a suitable solvent (e.g., 50% methanol). Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with liquid chromatography (LC) for separation.[15]

-

Acquisition Mode: Acquire data in positive ion mode. Look for the mass difference of +1 Da for each fucose residue incorporated. For a glycan with one fucose, the labeled version will be +1 Da heavier; for a glycan with two fucose residues, it will be +2 Da heavier.

-

Fragmentation: Use tandem mass spectrometry (MS/MS) to confirm the identity of the glycan structures and the location of the fucose residue.

-

Data Analysis and Interpretation

The primary output from the mass spectrometer will be a series of spectra showing pairs of peaks for each fucosylated glycan: one for the natural abundance (¹²C) species and one for the ¹³C-labeled species.

-

Isotopic Enrichment Calculation: The percentage of labeling or isotopic enrichment can be calculated from the relative intensities of the labeled (I_labeled) and unlabeled (I_unlabeled) peaks: % Enrichment = [I_labeled / (I_labeled + I_unlabeled)] * 100

-

Metabolic Flux: By plotting the % Enrichment over time, the rate of fucose incorporation can be determined. This rate is a direct measure of the metabolic flux through the fucose salvage pathway.

-

Identifying Differentially Fucosylated Proteins: In a proteomics experiment, peptide analysis will reveal specific peptides containing ¹³C-fucosylated glycans. Comparing the enrichment levels of these glycopeptides between different samples (e.g., cancer vs. control) allows for the identification of proteins with altered fucosylation.

Fucosylation's Impact on Cancer Signaling: The EGFR Pathway

Aberrant fucosylation directly impacts oncogenic signaling. A prime example is the core fucosylation (the addition of an α-1,6-linked fucose) of EGFR, a modification catalyzed by the fucosyltransferase FUT8.[4] Increased FUT8 expression is common in many cancers and leads to hyper-fucosylation of EGFR. This modification stabilizes the receptor's conformation, enhances its binding to EGF, and promotes the downstream signaling cascades (e.g., MAPK) that drive cell proliferation and invasion.[4] L-fucose-2-¹³C can be used to directly measure the rate of this specific modification on EGFR in response to various stimuli or inhibitors.

Caption: Impact of core fucosylation on EGFR signaling.

Future Outlook and Conclusion

The use of L-fucose-2-¹³C is a cornerstone of modern glycobiology research in cancer. Its application in metabolic flux analysis provides unparalleled insight into the unique metabolic dependencies of tumor cells. As analytical technologies continue to improve in sensitivity, we anticipate that this tracer will be applied to more complex systems, including in vivo studies in animal models and the analysis of micro-dissected clinical tissues.

By combining L-fucose-2-¹³C labeling with other 'omics' platforms, such as transcriptomics and proteomics, researchers can build a comprehensive, multi-layered understanding of how aberrant fucosylation is regulated and how it contributes to the cancer phenotype. This integrated approach will be crucial for developing the next generation of targeted therapies that exploit the glycomic vulnerabilities of cancer.

References

-

Fucosylation in Urological Cancers - MDPI. (2021-12-11). Available from: [Link]

-

L-Fucose Applicant: Setenta e Três Mil e Cem, Lda, sited in Rua Ivone Silva, Edifício Arcis, 6, 4. Available from: [Link]

-

L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression | Chinese Medical Journal - MedNexus. (2023-01-09). Available from: [Link]

-

Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC. (2013-07-24). Available from: [Link]

-

13 C metabolic fluxes are estimated based on comprehensive... - ResearchGate. Available from: [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist - PubMed. (2018-04-16). Available from: [Link]

-

l-Fucose Synthesis Using a Halo- and Thermophilic l-Fucose Isomerase from Polyextremophilic Halothermothrix orenii - MDPI. Available from: [Link]

-

(PDF) A guide to 13C metabolic flux analysis for the cancer biologist - ResearchGate. Available from: [Link]

-

Metabolic Patterns of High-Invasive and Low-Invasive Oral Squamous Cell Carcinoma Cells Using Quantitative Metabolomics and 13 C-Glucose Tracing - MDPI. Available from: [Link]

-

Eric Lau - 17MB048-The Use of Fucose to Increase TILs for the Immunotherapy of Melanoma - YouTube. (2021-03-24). Available from: [Link]

-

13C labeling patterns in products of glycolysis, PPP and mitochondrial... - ResearchGate. Available from: [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]

-

A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Available from: [Link]

-

Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. Available from: [Link]

-

The Diverse Contributions of Fucose Linkages in Cancer - PMC. Available from: [Link]

-

The Function of Fucosylation in Progression of Lung Cancer - Frontiers. Available from: [Link]

-

Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC - NIH. Available from: [Link]

-

Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC. Available from: [Link]

-

Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC - NIH. Available from: [Link]

-